sodium;2,2,2-trichloroacetate

Overview

Description

Octanitrocubane is a high-energy explosive compound with the molecular formula C8N8O16 It is known for its unique cubane structure, where each of the eight carbon atoms is bonded to a nitro group (NO2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanitrocubane is complex and involves multiple steps. The starting material is cubane, a rare and highly strained hydrocarbon. The synthesis process includes nitration reactions where nitro groups are introduced into the cubane structure. The reaction conditions typically involve the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to prevent decomposition.

Industrial Production Methods

Due to the complexity and cost of its synthesis, Octanitrocubane is not produced on an industrial scale. The synthesis remains primarily in the research and development phase, with small quantities being produced for experimental purposes.

Chemical Reactions Analysis

Decarboxylative Generation of Trichloromethyl Anion

NaTCA undergoes thermal or solvent-induced decarboxylation to release the trichloromethyl anion, a potent nucleophile. This reaction is central to its utility in organic transformations.

Mechanism:

In polar aprotic solvents like DMSO, decarboxylation occurs readily at room temperature . The resulting CCl₃⁻ participates in nucleophilic additions to aldehydes, forming 2,2,2-trichloromethylcarbinols (Scheme 1) .

Dichlorocarbene Generation

Heating NaTCA at elevated temperatures induces further decomposition to dichlorocarbene, a reactive intermediate used in cyclopropanation and insertion reactions .

Mechanism:

This pathway is exploited in synthesizing dichlorocyclopropanes and other carbene-derived products .

Example Reaction:

Role in Buffering and Side Reaction Suppression

NaTCA’s decarboxylation in the presence of weak acids (e.g., malonic acid) stabilizes reactive intermediates and suppresses undesired pathways:

-

Prevention of Cannizzaro Reaction :

Electron-deficient aldehydes are prone to base-induced disproportionation. Malonic acid (pKa ≈ 2.8) protonates the alkoxide intermediate, shifting selectivity toward trichloromethylcarbinol formation over Cannizzaro byproducts . -

Homogeneous Reaction Conditions :

Excess malonic acid ensures NaTCA remains soluble in DMSO, critical for efficient continuous flow processing .

Protein Precipitation

Though not a synthetic application, NaTCA’s trichloroacetate ion contributes to protein denaturation by destabilizing hydration shells and inducing partially structured intermediates (e.g., molten globule states) . Maximum precipitation occurs at 5–20% w/v NaTCA under acidic conditions .

Scientific Research Applications

Chemical Synthesis

Sodium trichloroacetate is primarily utilized in organic chemistry as a reagent. It serves as a precursor for the trichloromethyl group, which is introduced into various organic compounds through decarboxylation. The trichloromethyl anion generated is a strong nucleophile that can react with carbonyl compounds such as aldehydes and ketones. This reaction is particularly useful in the Jocic–Reeve reaction for synthesizing complex molecules .

Key Reactions:

- Decarboxylation Reaction:

- Nucleophilic Attack:

Biological Applications

In biological research, sodium trichloroacetate has been employed in transcript mapping to enhance sensitivity and precision in detecting RNA transcripts. Its ability to precipitate proteins makes it valuable in proteomics for analyzing protein interactions and functions .

Case Study: Protein Precipitation

- A study demonstrated the effectiveness of sodium trichloroacetate in precipitating proteins from cell lysates, allowing for the subsequent analysis of protein expression levels via Western blotting.

Medical Uses

Sodium trichloroacetate has shown potential in various medical applications:

- Protein Precipitant: It is used in clinical chemistry as a protein precipitant, aiding in the separation of proteins from biological fluids for diagnostic purposes.

- Dermatological Treatments: The compound has been used as a caustic agent for treating skin lesions, such as warts and genital warts, due to its ability to denature proteins effectively .

Clinical Case Example:

- In dermatological studies, sodium trichloroacetate was applied to patients for wart removal, demonstrating significant efficacy with minimal side effects.

Industrial Applications

Historically, sodium trichloroacetate was utilized as an herbicide targeting perennial grasses. However, regulatory actions led to its withdrawal from the market due to environmental concerns. Despite this, it remains relevant in other industrial contexts:

- Textile Industry: Used as an acid-binding reagent during dyeing processes.

- Metal Treatment: Acts as an etching or pickling agent for metal surfaces .

Table 1: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Trichloromethyl group introduction | Useful in organic reactions |

| Biological Research | Transcript mapping | Enhances sensitivity in RNA detection |

| Medical | Protein precipitation | Used in diagnostics |

| Caustic agent for skin lesions | Effective in dermatological treatments | |

| Industrial | Acid-binding reagent in textiles | Important for dyeing processes |

| Etching agent for metals | Used in surface treatment |

Mechanism of Action

The explosive nature of Octanitrocubane is due to the rapid decomposition of its nitro groups, releasing a large amount of energy. The molecular targets include the strained carbon-nitrogen bonds, which, upon decomposition, release nitrogen gas and carbon dioxide. The presence of strained chemical bonds in the molecule stores potential energy, which is released upon detonation.

Comparison with Similar Compounds

Similar Compounds

Cubane: The parent hydrocarbon of Octanitrocubane.

Heptanitrocubane: A similar compound with one less nitro group.

Octafluorocubane: A fluorinated derivative of cubane.

Uniqueness

Octanitrocubane is unique due to its high nitrogen content and the complete nitration of the cubane structure. This results in a higher energy density compared to other similar compounds. Its performance as an explosive is predicted to be superior to traditional explosives like HMX (octogen) due to its highly expansive breakdown into carbon dioxide and nitrogen gas.

Properties

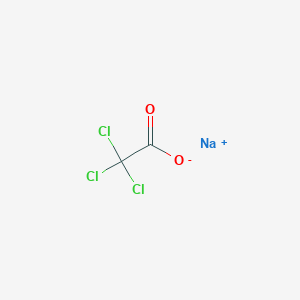

IUPAC Name |

sodium;2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQSTQBVENFSKT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(C(Cl)(Cl)Cl)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.